An In-depth Technical Guide to 3-Aminopropanal: Chemical Structure, Properties, and Biological Significance
An In-depth Technical Guide to 3-Aminopropanal: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aminopropanal, a key metabolite in the polyamine catabolism pathway, is a reactive aldehyde of significant interest in biochemical and neurological research. This document provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and biological roles. Particular attention is given to its cytotoxicity and implications in pathological conditions such as cerebral ischemia. This guide is intended to serve as a technical resource, consolidating critical data and methodologies to aid in further research and drug development efforts.
Chemical Structure and Identification
3-Aminopropanal, also known as 3-aminopropionaldehyde or β-alaninal, is a simple aliphatic amino aldehyde. Its structure consists of a three-carbon chain with an amino group at the 3-position and an aldehyde group at the 1-position.
Chemical Structure:
Key Identifiers:
-
IUPAC Name: 3-aminopropanal[1]
Physicochemical Properties
3-Aminopropanal is a polar molecule, exhibiting solubility in water and other polar solvents. Due to its reactive nature, it is often handled in a more stable, protected form, such as its diethyl acetal. The aldehyde and amine functionalities confer a unique reactivity profile, making it susceptible to oxidation, polymerization, and nucleophilic addition reactions.
| Property | Value | Source |
| Molecular Weight | 73.09 g/mol | [1][3] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Odor | Fishy, ammoniacal | [3] |
| Boiling Point | 45-46 °C at 12 Torr | [4] |
| Density | 0.924 g/cm³ (predicted) | [2][4] |
| Melting Point | -38 °C | [3] |
| Water Solubility | Highly soluble | [3] |
| XLogP3 | -1.3 | [4] |
Stability and Storage: 3-Aminopropanal is unstable and prone to polymerization and oxidation.[3] It is typically stored under an inert atmosphere. For many applications, its more stable diethyl acetal derivative is used.
Spectroscopic Data
Predicted Spectroscopic Data for 3-Aminopropanal:
| Technique | Predicted Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (CHO, ~9.5-9.8 ppm), and two methylene groups (-CH₂-CHO, ~2.7 ppm; -CH₂-NH₂, ~3.0 ppm) and the amine protons (-NH₂, broad signal). |
| ¹³C NMR | Signals for the carbonyl carbon (C=O, ~200 ppm), and two methylene carbons (-CH₂-CHO, ~45 ppm; -CH₂-NH₂, ~38 ppm). |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine, ~3300-3400 cm⁻¹), C=O stretching (aldehyde, ~1720-1740 cm⁻¹), and C-H stretching (~2720 and ~2820 cm⁻¹ for the aldehydic C-H). |
| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 73. Fragmentation would likely involve the loss of small neutral molecules such as CO, H₂O, or ethylene. A prominent peak at m/z = 30 due to cleavage of the β-bond is expected.[5] |
Experimental Spectroscopic Data for 3-Amino-1-propanol (for comparison):
| Technique | Observed Features | Source |
| ¹H NMR (CDCl₃) | δ ~1.68 (quint, 2H, -CH₂-), ~2.59 (s, 3H, -NH₂ and -OH), ~2.88 (t, 2H, -CH₂-NH₂), ~3.73 (t, 2H, -CH₂-OH) | [4] |
| ¹³C NMR (CDCl₃) | δ ~35.0 (-CH₂-), ~39.0 (-CH₂-NH₂), ~61.0 (-CH₂-OH) | [2] |
| IR (liquid film) | 3350 (O-H, N-H stretch), 2930 (C-H stretch), 1590 (N-H bend), 1060 (C-O stretch) cm⁻¹ | [6] |
| Mass Spectrometry | Molecular ion (M⁺) at m/z = 75. Base peak at m/z = 30. | [2] |
Synthesis and Reactivity
Synthesis:
3-Aminopropanal is typically generated in situ or used as its more stable diethyl acetal derivative. The free aldehyde can be obtained by the acidic hydrolysis of 3-aminopropanal diethyl acetal.
A common synthetic route to 3-aminopropanal diethyl acetal involves the Gabriel synthesis starting from 3-chloropropanal diethyl acetal and potassium phthalimide, followed by hydrazinolysis.
Reactivity:
The chemical reactivity of 3-Aminopropanal is dominated by its two functional groups: the aldehyde and the primary amine.
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Aldehyde Group: The aldehyde functionality makes it susceptible to oxidation to 3-aminopropanoic acid (β-alanine) and reduction to 3-amino-1-propanol. It can also undergo nucleophilic addition reactions, such as the formation of Schiff bases with primary amines and Michael addition with nucleophiles.
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Amine Group: The primary amine group is basic and nucleophilic, allowing it to react with electrophiles.
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Decomposition to Acrolein: A significant aspect of 3-Aminopropanal's reactivity is its spontaneous decomposition via elimination of ammonia to form the highly reactive and toxic α,β-unsaturated aldehyde, acrolein.[7] This conversion is believed to be a key contributor to its cytotoxicity.[8]
Biological Significance and Signaling Pathways
3-Aminopropanal is a critical intermediate in the catabolism of polyamines, such as spermidine and spermine.[3] This pathway is crucial for maintaining cellular polyamine homeostasis.
Polyamine Catabolism Pathway:
The enzymatic oxidation of spermine and spermidine by polyamine oxidases (PAO) and spermine oxidase (SMO) generates 3-aminopropanal, alongside hydrogen peroxide and a shorter polyamine.
Caption: Polyamine catabolism pathway showing the generation of 3-Aminopropanal.
Cytotoxicity and Role in Disease:
3-Aminopropanal is a potent cytotoxin, particularly implicated in the secondary damage observed in cerebral ischemia.[9][10][11] Its toxicity is attributed to several mechanisms:
-
Lysosomotropism: As a weak base, 3-aminopropanal can accumulate in the acidic environment of lysosomes. This accumulation leads to lysosomal membrane permeabilization and rupture, releasing hydrolytic enzymes into the cytoplasm and triggering apoptosis or necrosis.[9][10]
-
Oxidative Stress: The rupture of lysosomes can induce a transient wave of oxidative stress, further contributing to cellular damage.[10]
-
Acrolein Formation: The decomposition of 3-aminopropanal to the highly reactive electrophile acrolein leads to the modification of proteins and DNA, causing widespread cellular dysfunction.[7][8]
Caption: Proposed mechanism of 3-Aminopropanal-induced cytotoxicity.
Experimental Protocols
6.1. Synthesis of 3-Aminopropanal Diethyl Acetal via Gabriel Synthesis
This protocol is adapted from a published procedure for a similar substrate.
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Step 1: Synthesis of N-(3,3-Diethoxypropyl)phthalimide
-
Suspend potassium phthalimide (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add 3-chloro-1,1-diethoxypropane (1 equivalent) to the suspension.
-
Heat the reaction mixture at 100-120 °C for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield N-(3,3-diethoxypropyl)phthalimide.
-
-
Step 2: Hydrazinolysis to 3-Aminopropanal Diethyl Acetal
-
Dissolve N-(3,3-diethoxypropyl)phthalimide (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and filter to remove the precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by distillation under reduced pressure to obtain 3-aminopropanal diethyl acetal.
-
6.2. Generation of Free 3-Aminopropanal
This protocol is based on the acidic hydrolysis of the diethyl acetal.
-
To a solution of 3-aminopropanal diethyl acetal in water, add a catalytic amount of a strong acid (e.g., HCl).
-
Stir the reaction mixture at room temperature, monitoring the hydrolysis by a suitable method (e.g., GC-MS or the disappearance of the starting material by TLC).
-
Neutralize the solution with a base (e.g., NaHCO₃) upon completion.
-
The resulting aqueous solution of 3-aminopropanal should be used immediately due to its instability.
6.3. Cytotoxicity Assay (MTT Assay)
This is a general protocol that can be adapted to assess the cytotoxicity of 3-Aminopropanal.
-
Cell Seeding: Seed cells (e.g., a neuronal cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of freshly generated 3-aminopropanal in cell culture medium. Replace the existing medium with the medium containing different concentrations of 3-aminopropanal. Include a vehicle control (medium without 3-aminopropanal).
-
Incubation: Incubate the cells with the compound for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of 3-aminopropanal that inhibits cell growth by 50%).
6.4. Reaction with N-(2-mercaptopropionyl)glycine (MPG)
This hypothetical protocol is based on the known reactivity of aldehydes with thiols.
-
Prepare a solution of freshly generated 3-aminopropanal in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Prepare a solution of N-(2-mercaptopropionyl)glycine (MPG) in the same buffer.
-
Mix the two solutions at a defined molar ratio (e.g., 1:1 or with an excess of MPG).
-
Incubate the reaction mixture at 37 °C.
-
Monitor the reaction progress over time by analyzing aliquots using techniques such as HPLC or LC-MS to identify the formation of the adduct. The expected reaction is the formation of a thiazolidine derivative through the reaction of the thiol group with the aldehyde and the amine group of 3-aminopropanal.
Conclusion
3-Aminopropanal is a molecule of considerable interest due to its dual nature as a key metabolic intermediate and a potent cytotoxin. Its role in polyamine catabolism and its implication in the pathology of cerebral ischemia highlight the importance of understanding its chemical and biological properties. While its inherent instability presents challenges for its direct study, the use of its more stable derivatives and in situ generation methods provides avenues for further investigation. This technical guide consolidates the current knowledge on 3-aminopropanal, providing a foundation for future research aimed at elucidating its precise mechanisms of action and exploring its potential as a therapeutic target.
References
- 1. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3-Aminopropanal and 3-Aminopropanal-Released Acrolein in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Aminopropanol(156-87-6) 13C NMR spectrum [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 3-Aminopropanol(156-87-6) 1H NMR spectrum [chemicalbook.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. 3-Aminopropanol(156-87-6) IR Spectrum [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Mass Spectrometric Assessment of the Reactivity and Target Sites of 3‐Aminopropanal and 3‐Aminopropanal‐Released Acrolein in Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Aminopropanal is a lysosomotropic aldehyde that causes oxidative stress and apoptosis by rupturing lysosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
